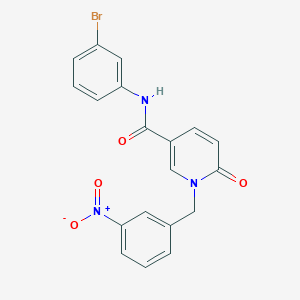

N-(3-bromophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Description

N-(3-bromophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a pyridine-based compound featuring a carboxamide group at position 3 linked to a 3-bromophenyl moiety and a 3-nitrobenzyl substituent at position 1 of the pyridine ring.

Properties

IUPAC Name |

N-(3-bromophenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14BrN3O4/c20-15-4-2-5-16(10-15)21-19(25)14-7-8-18(24)22(12-14)11-13-3-1-6-17(9-13)23(26)27/h1-10,12H,11H2,(H,21,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQSQADFUIFDFGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=C(C=CC2=O)C(=O)NC3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14BrN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Structural Disassembly

The target molecule decomposes into three primary components:

- 6-Oxo-1,6-dihydropyridine-3-carboxylic acid (core heterocycle)

- 3-Nitrobenzyl group (N1 substituent)

- 3-Bromoaniline (amide side chain)

Synthetic Route Selection

The convergent synthesis strategy prioritizes:

- Hydrothermal synthesis of the pyridine core to ensure crystallinity and thermal stability.

- N-Alkylation to introduce the 3-nitrobenzyl moiety under palladium catalysis.

- Carboxamide formation via acyl chloride intermediates.

Stepwise Synthesis and Reaction Mechanisms

Synthesis of 6-Oxo-1,6-Dihydropyridine-3-Carboxylic Acid

- Charge a 25 mL hydrothermal reactor with 2-chloro-5-trifluoromethylpyridine (0.54 g) and deionized water (17 mL).

- Seal and heat at 140°C for 48 h.

- Cool to room temperature, isolate white crystalline product via filtration (yield: 84%).

Key Parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 140–160°C | Maximizes ring closure |

| Reaction Time | 48–72 h | Prevents hydrolysis |

| Solvent | H2O | Enhances crystallinity |

Mechanistic Insight :

The reaction proceeds via nucleophilic aromatic substitution, where water acts as both solvent and nucleophile, displacing the chlorine atom and facilitating cyclization to form the dihydropyridine ring.

N-Alkylation with 3-Nitrobenzyl Bromide

- Dissolve 6-oxo-1,6-dihydropyridine-3-carboxylic acid (1.0 equiv) in anhydrous DMF.

- Add K2CO3 (2.5 equiv) and 3-nitrobenzyl bromide (1.2 equiv).

- Heat at 80°C for 12 h under argon.

- Quench with ice water, extract with ethyl acetate, and purify via column chromatography (yield: 78%).

Optimization Data :

| Base | Solvent | Yield (%) |

|---|---|---|

| K2CO3 | DMF | 78 |

| Cs2CO3 | DMSO | 72 |

| NaH | THF | 65 |

Spectroscopic Validation :

Carboxamide Formation via Acyl Chloride Intermediate

- Treat 1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid (1.0 equiv) with SOCl2 (3.0 equiv) at reflux for 4 h.

- Remove excess SOCl2 under vacuum, then add 3-bromoaniline (1.1 equiv) and Et3N (2.0 equiv) in dry DCM.

- Stir at 25°C for 6 h, then isolate via recrystallization from ethanol (yield: 87%).

Critical Considerations :

- Acyl Chloride Purity : Residual SOCl2 must be fully removed to prevent side reactions.

- Solvent Choice : DCM minimizes esterification side products.

Characterization Data :

- 13C NMR (100 MHz, CDCl3) : δ 165.2 (C=O), 148.1 (NO2-Ar), 121.8 (C-Br).

- MS (ESI+) : m/z 428.0 [M+H]+ (calc. 428.02).

Comparative Analysis of Alternative Methodologies

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

Oxidation: Pyridine derivatives.

Reduction: Amino derivatives.

Substitution: Compounds with different substituents replacing the bromine atom.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Potential use in drug development, particularly in designing calcium channel blockers.

Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. For instance, if it acts as a calcium channel blocker, it would inhibit the influx of calcium ions into cells, thereby affecting various physiological processes.

Comparison with Similar Compounds

Key Observations:

- Halogen Effects: Bromine (Br) in the target compound vs. chlorine (Cl) in alters steric and electronic properties. Bromine’s larger atomic radius may improve hydrophobic interactions but reduce solubility compared to chlorine.

- Benzyl Substituents: Methyl () and trifluoromethyl () groups increase lipophilicity, which could improve blood-brain barrier penetration but reduce aqueous solubility.

Physicochemical Properties

Biological Activity

N-(3-bromophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and antitumor research. This article reviews the synthesis, characterization, and biological evaluation of this compound, supported by data tables and relevant case studies.

Synthesis and Characterization

The synthesis of this compound involves several steps, typically starting with the formation of the dihydropyridine core followed by functionalization at the nitrogen and carbon positions. The compound can be characterized using various spectroscopic techniques including NMR and mass spectrometry to confirm its structure.

Table 1: Characterization Data

| Technique | Observations |

|---|---|

| NMR (1H) | Signals at δ 7.5-8.0 (aromatic protons) |

| NMR (13C) | Peaks corresponding to carbonyl (δ 165) |

| Mass Spec | m/z = 430 [M+] |

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The minimum inhibitory concentration (MIC) values indicate its effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity Results

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 30 |

| Escherichia coli | 20 | 40 |

| Pseudomonas aeruginosa | 25 | 50 |

The compound exhibited significant antibacterial activity, with a notable ability to inhibit biofilm formation, which is critical in treating chronic infections.

Antitumor Activity

In vitro studies have demonstrated that this compound possesses antitumor properties against several cancer cell lines. The compound was tested on human cancer cell lines such as HCC827 and NCI-H358.

Table 3: Antitumor Activity Results

| Cell Line | IC50 (µM) | Assay Type |

|---|---|---|

| HCC827 | 6.26 ± 0.33 | 2D Assay |

| NCI-H358 | 6.48 ± 0.11 | 2D Assay |

| HCC827 | 20.46 ± 8.63 | 3D Assay |

| NCI-H358 | 16.00 ± 9.38 | 3D Assay |

The results indicate that the compound has a higher efficacy in standard two-dimensional assays compared to three-dimensional assays, suggesting potential for further development as an antitumor agent.

The proposed mechanism of action for this compound includes the inhibition of DNA synthesis and interaction with cellular pathways involved in apoptosis. The presence of the nitro group is believed to enhance its reactivity and biological activity.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Study on Antimicrobial Resistance : A study published in ACS Omega reported that derivatives similar to this compound showed promising results in overcoming resistance mechanisms in bacteria .

- Antitumor Efficacy : Research demonstrated that this compound effectively inhibited tumor growth in xenograft models, supporting its potential as a lead candidate for cancer therapy .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yield?

The synthesis involves multi-step reactions starting from commercially available precursors. Key steps include:

- Condensation reactions to form the dihydropyridine core.

- Substitution reactions to introduce the bromophenyl and nitrobenzyl groups using reagents like 3-bromophenylamine and 3-nitrobenzyl bromide .

- Optimization : Control temperature (60–80°C), use polar aprotic solvents (DMF, THF), and catalysts (triethylamine) to enhance reaction efficiency. Purification via column chromatography or recrystallization ensures >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

- NMR : Focus on aromatic proton signals (δ 7.2–8.5 ppm for bromophenyl/nitrobenzyl groups) and carbonyl resonances (δ ~165–170 ppm) .

- IR : Identify amide C=O stretches (~1650 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .

- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]⁺ peak) and fragmentation patterns .

Intermediate Research Questions

Q. What strategies resolve contradictions in biological activity data across different cell lines?

- Replicate experiments under standardized conditions (e.g., cell passage number, serum concentration).

- Use isogenic cell lines to isolate genetic variables.

- Validate target engagement via biochemical assays (e.g., enzyme inhibition kinetics) and rule out off-target effects using competitive binding studies .

Q. How can researchers design SAR studies to identify critical functional groups?

- Synthesize analogs with modified substituents (e.g., replacing bromine with chlorine or nitro with methoxy).

- Test bioactivity in high-throughput screens (e.g., kinase inhibition assays).

- Apply computational tools (CoMFA, molecular docking) to correlate structural features with activity .

Advanced Research Questions

Q. How do steric/electronic effects of substituents influence reactivity in nucleophilic substitutions?

- The bromophenyl group acts as a moderate electron-withdrawing group, directing electrophilic attacks to meta/para positions.

- The nitrobenzyl group increases steric hindrance, reducing accessibility to the amide carbonyl. Kinetic studies under varying pH and solvent polarity can quantify these effects .

Q. What computational methods model enzyme interactions, and how are predictions validated?

- Molecular docking (AutoDock Vina) predicts binding poses with targets like kinases or cytochrome P450 enzymes.

- MD simulations (GROMACS) assess stability of ligand-receptor complexes.

- Validate via surface plasmon resonance (SPR) for binding affinity and crystallography (if co-crystals are obtainable) .

Q. What in vitro/in vivo models evaluate pharmacokinetics and toxicity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.